
3-(2-Fluorophenyl)-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a fluorophenyl group, a methyloxirane ring, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of sodium hydride as a base and tetrahydrofuran as a solvent. The reaction proceeds through the formation of an intermediate, which is then treated with cyanide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-3-methyloxirane-2-carboxylic acid.
Reduction: Formation of 3-(2-Fluorophenyl)-3-methyloxirane-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxirane ring can form covalent bonds with nucleophilic sites. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Fluorophenyl)-3-methyloxirane-2-carboxylic acid
- 3-(2-Fluorophenyl)-3-methyloxirane-2-amine
- 3-(2-Fluorophenyl)-3-methyloxirane-2-methanol
Uniqueness
3-(2-Fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups allows for diverse chemical transformations and applications, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H8FNO |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8FNO/c1-10(9(6-12)13-10)7-4-2-3-5-8(7)11/h2-5,9H,1H3 |
InChI-Schlüssel |
MRWVAIIDQIPNLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C#N)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


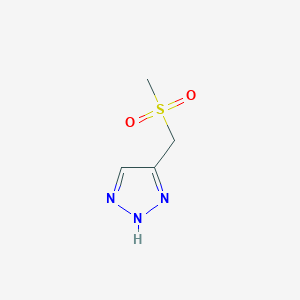
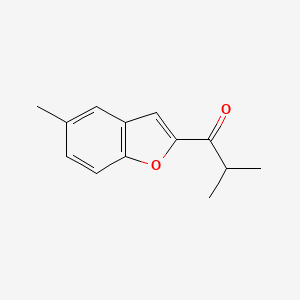
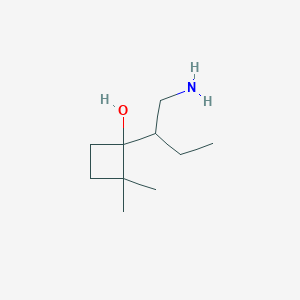
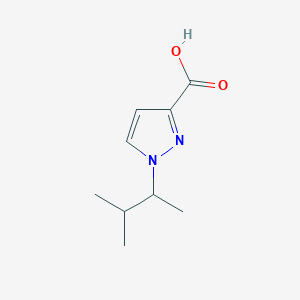
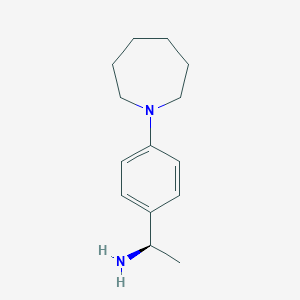

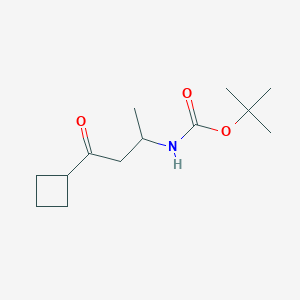

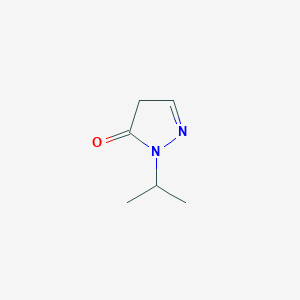
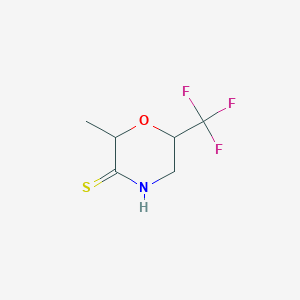
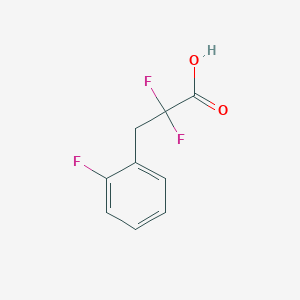
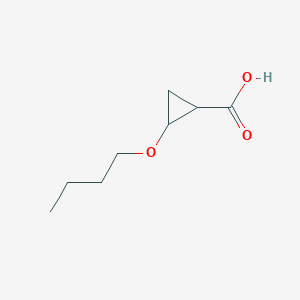

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
